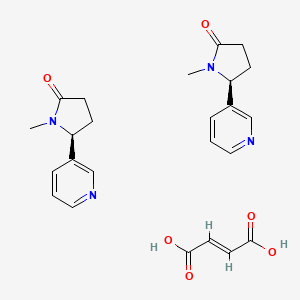

Cotinine fumarate

Description

Structure

2D Structure

Properties

CAS No. |

5695-98-7 |

|---|---|

Molecular Formula |

C24H28N4O6 |

Molecular Weight |

468.5 g/mol |

IUPAC Name |

(E)-but-2-enedioic acid;(5S)-1-methyl-5-pyridin-3-ylpyrrolidin-2-one |

InChI |

InChI=1S/2C10H12N2O.C4H4O4/c2*1-12-9(4-5-10(12)13)8-3-2-6-11-7-8;5-3(6)1-2-4(7)8/h2*2-3,6-7,9H,4-5H2,1H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+/t2*9-;/m00./s1 |

InChI Key |

NXHGVNVRWLOZDF-SZYUIZJOSA-N |

Isomeric SMILES |

CN1[C@@H](CCC1=O)C2=CN=CC=C2.CN1[C@@H](CCC1=O)C2=CN=CC=C2.C(=C/C(=O)O)\C(=O)O |

Canonical SMILES |

CN1C(CCC1=O)C2=CN=CC=C2.CN1C(CCC1=O)C2=CN=CC=C2.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Biochemical Pathways and Metabolic Dynamics of Cotinine

Enzymatic Biotransformation of Nicotine (B1678760) to Cotinine (B1669453)

The conversion of nicotine to cotinine is a two-step process. Initially, nicotine undergoes oxidation to form nicotine-Δ1′(5′)-iminium ion, a reaction predominantly catalyzed by the cytochrome P450 (CYP) enzyme system. nih.govmdpi.com This intermediate is then further oxidized by a cytoplasmic enzyme to yield cotinine. nih.govmdpi.com In humans, approximately 70-80% of a nicotine dose is converted to cotinine. nih.govnih.gov

Cytochrome P450 Isoform Specificity (e.g., CYP2A6, CYP2B6, CYP2D6, CYP2A13)

The rate-limiting step in cotinine formation, the 5'-oxidation of nicotine, is primarily mediated by the hepatic enzyme CYP2A6. nih.govmdpi.comnih.gov This isoform accounts for roughly 90% of this metabolic conversion. mdpi.com The high degree of polymorphism in the CYP2A6 gene leads to significant interindividual variations in the rate of nicotine metabolism, influencing smoking behaviors and dependence. alliedacademies.orgalliedacademies.orgnih.gov Individuals with normal or rapid CYP2A6 activity tend to metabolize nicotine more quickly, which can lead to more frequent smoking. alliedacademies.orgalliedacademies.org

While CYP2A6 is the principal enzyme, other CYP isoforms also contribute to nicotine C-oxidation. CYP2B6 has been identified as another enzyme involved in the formation of the nicotine iminium ion. pharmgkb.org Furthermore, in vitro studies have shown that CYP2A13, a P450 enzyme found in the lungs, is also an effective catalyst for nicotine metabolism. pharmgkb.orggrantome.com Although its expression in the liver is minimal, CYP2A13 may play a more significant role in extrahepatic tissues or in individuals with deficient CYP2A6 function. pharmgkb.org The role of CYP2D6 in this specific pathway is less prominent compared to CYP2A6.

Table 1: Key Cytochrome P450 Isoforms in Nicotine to Cotinine Biotransformation

| Enzyme | Primary Location | Role in Nicotine Metabolism | Key Findings |

|---|---|---|---|

| CYP2A6 | Liver | Major catalyst for the 5'-oxidation of nicotine to nicotine-Δ1′(5′)-iminium ion. nih.govmdpi.comnih.gov | Accounts for ~90% of cotinine formation; highly polymorphic, affecting smoking behavior. mdpi.comalliedacademies.orgalliedacademies.orgnih.gov |

| CYP2B6 | Liver | Contributes to the formation of nicotine iminium ion. pharmgkb.org | Considered a secondary enzyme to CYP2A6 in this pathway. pharmgkb.org |

| CYP2A13 | Lung | Capable of catalyzing nicotine 5'-oxidation. pharmgkb.orggrantome.com | May be important in extrahepatic nicotine metabolism, especially in the respiratory tract. pharmgkb.org |

Contribution of Aldehyde Oxidase and Flavin Monooxygenase 3

Following the CYP-mediated oxidation, the unstable nicotine-Δ1′(5′)-iminium ion is converted to cotinine by the cytosolic enzyme aldehyde oxidase (AOX). nih.govmdpi.combohrium.com AOX is a key enzyme in the phase I metabolism of various xenobiotics and is highly concentrated in the liver. wikipedia.org Studies have confirmed that in the presence of AOX, the nicotine iminium ion is efficiently metabolized to cotinine. nih.gov

Flavin-containing monooxygenase 3 (FMO3) is primarily involved in a different pathway of nicotine metabolism, namely N'-oxidation, which leads to the formation of nicotine N'-oxide. nih.govwisc.edu This pathway accounts for a smaller portion of nicotine metabolism, approximately 4-7%. nih.govpharmgkb.org However, research suggests that nicotine N'-oxidation by FMO enzymes, particularly FMO3 in the liver and FMO1 in extrahepatic tissues, becomes more significant in individuals with deficient CYP2A6 activity. nih.govaacrjournals.org FMO3 is also expressed in the human brain, where it can mediate nicotine N-oxidation. nih.gov

Subsequent Metabolism of Cotinine and Characterization of Downstream Metabolites

Cotinine itself is further metabolized, primarily by CYP2A6, into several downstream products that are then excreted. mdpi.comnih.gov The pattern and rate of cotinine metabolism are also subject to genetic variability in the CYP2A6 gene.

Formation of trans-3'-Hydroxycotinine and its Glucuronide Conjugates

The major metabolic pathway for cotinine is its conversion to trans-3'-hydroxycotinine (3HC). nih.govnih.gov This reaction is almost exclusively catalyzed by CYP2A6, making the ratio of 3HC to cotinine (the Nicotine Metabolite Ratio or NMR) a reliable biomarker for CYP2A6 enzyme activity in vivo. mdpi.comnih.govmdpi.com In smokers, 3HC is the most abundant nicotine metabolite found in urine, accounting for 33-40% of the nicotine dose. nih.govnih.gov The conversion is highly stereoselective for the trans-isomer. nih.gov

Both cotinine and trans-3'-hydroxycotinine can undergo phase II conjugation reactions, primarily glucuronidation, to facilitate their excretion. Cotinine is converted to cotinine-N-glucuronide, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs), with UGT2B10 being a likely key enzyme. pharmgkb.orgclinpgx.orgnih.gov Similarly, trans-3'-hydroxycotinine is conjugated to form trans-3'-hydroxycotinine glucuronide, a process in which UGT2B7 is thought to play a major role. pharmgkb.org These glucuronide conjugates represent a significant portion of the total nicotine metabolites excreted in urine. nih.gov

Identification of Minor Cotinine Metabolites (e.g., Norcotinine (B101708), Cotinine N-oxide)

Besides the primary pathway leading to 3HC, cotinine is also metabolized into several minor metabolites. These include norcotinine and cotinine N-oxide, each typically accounting for less than 5% of the nicotine dose in smokers. umn.edunih.gov

Norcotinine can be formed through the demethylation of cotinine, a reaction that can be catalyzed in vitro by CYP2A6. nih.govumn.edu It may also arise from the oxidation of nornicotine. umn.edu

Cotinine N-oxide is formed via the N-oxidation of the pyrrolidine (B122466) nitrogen of cotinine, a reaction catalyzed by a P450 enzyme. umn.edu In vitro studies have also identified N-(hydroxymethyl)norcotinine as a major product of CYP2A6-catalyzed cotinine metabolism, although it is a minor product when catalyzed by the extrahepatic CYP2A13. nih.govnih.gov

Pharmacokinetic Considerations in Preclinical and In Vitro Models

The pharmacokinetic profile of cotinine differs significantly from that of nicotine. Cotinine exhibits a much longer biological half-life, approximately 15-20 hours in humans, compared to the 2-2.5 hour half-life of nicotine. nih.govcdc.govoup.com This longer half-life is a key reason for its use as a reliable biomarker of nicotine exposure.

In preclinical studies using male Sprague-Dawley rats, the half-life of plasma cotinine was also found to be significantly longer than that of nicotine. oup.comresearchgate.net Following administration, cotinine was distributed to various tissues, with the highest levels often observed in the kidneys. oup.comresearchgate.net The elimination of plasma cotinine generally follows first-order kinetics. researchgate.net

In vitro models, such as those using human liver microsomes and cDNA-expressed CYP enzymes, have been instrumental in elucidating the specific roles of enzymes like CYP2A6 in both the formation and clearance of cotinine. nih.gov For instance, studies with microsomes from cells expressing human CYP2A6 demonstrated high cotinine formation activity. nih.gov Furthermore, in vitro models of the human blood-brain barrier have suggested that the BBB may actively participate in nicotine metabolism through the expression of enzymes like CYP2A6. tobaccopreventioncessation.com Physiologically based pharmacokinetic (PBPK) models have been developed to simulate the time course of nicotine and cotinine concentrations in various human populations, including pregnant women, providing valuable insights into their disposition. nih.gov These models often incorporate data from both human and animal studies to refine their predictive accuracy. nih.govresearchgate.net

Table 2: Pharmacokinetic Parameters of Nicotine and Cotinine in Humans

| Parameter | Nicotine | Cotinine | Reference(s) |

|---|---|---|---|

| Elimination Half-life | ~2-2.5 hours | ~12-16 hours | nih.govcdc.govoup.com |

| Plasma Clearance | 16–17 ml/min/kg | 0.4–1.0 ml/min/kg | nih.gov |

| Steady-State Volume of Distribution | 2.6–2.8 L/kg | 0.7–1.0 L/kg | nih.gov |

| Primary Metabolite Of | - | Nicotine | nih.govnih.gov |

| Primary Metabolizing Enzyme | CYP2A6 | CYP2A6 | mdpi.comnih.gov |

Absorption and Distribution Across Biological Barriers (e.g., Blood-Brain Barrier Permeability)

Cotinine, the primary metabolite of nicotine, demonstrates the ability to cross biological barriers, most notably the blood-brain barrier (BBB). nih.gov This penetration into the brain is a critical aspect of its pharmacological profile. Early research utilizing whole-body radiography in mice and cats showed a uniform and diffuse distribution of cotinine-related radioactivity in the brain following intravenous injection of radiolabeled nicotine. nih.gov Subsequent studies have consistently confirmed that cotinine can be isolated from brain tissue. nih.gov

While cotinine readily crosses the BBB, its efficiency in doing so is less than that of its precursor, nicotine. nih.gov Research indicates that the brain uptake of nicotine is approximately ten times greater than that of cotinine. nih.gov This difference in permeability means that a significantly higher dose of cotinine is required to achieve brain concentrations comparable to those produced by nicotine. nih.gov The method of administration can also influence brain penetration, with subcutaneous and intravenous routes resulting in more efficient entry than intraperitoneal administration in research models. nih.gov

The transport of cotinine across the BBB is not solely a passive process. Evidence suggests the involvement of a carrier-mediated transport system. jst.go.jpnih.gov Specifically, studies point to the role of an H+/organic cation antiporter in the blood-to-brain transport of nicotine and, by extension, its metabolites. jst.go.jpclinpgx.org This transport system is distinct from other typical organic cation transporters. jst.go.jpnih.gov Further research using in vitro models of the BBB has shown that nicotine uptake, a process linked to cotinine's presence in the brain, can be inhibited by various central nervous system drugs, including antidepressants and medications for Alzheimer's and Parkinson's diseases, suggesting a shared transport mechanism. jst.go.jpclinpgx.org It is also proposed that nicotine may undergo metabolism into cotinine directly within the brain, which would contribute to the accumulation of cotinine in the central nervous system following nicotine administration. nih.gov

Some studies have also investigated the impact of nicotine and cotinine on the integrity of the BBB itself. Research using an in vitro model of bovine brain microvessel endothelial cells indicated that both compounds could modulate the barrier's integrity by affecting the paracellular route of entry. researchgate.net This was associated with a reduction in the tight junction protein ZO-1, an effect that appeared to be mediated by nicotinic acetylcholine (B1216132) receptors (nAChRs) present on the brain endothelial cells. researchgate.netnih.gov

Elimination Kinetics and Half-Life in Experimental Systems

The elimination kinetics of cotinine are characterized by a significantly longer half-life compared to its parent compound, nicotine. This extended half-life is a key reason why cotinine is a widely used biomarker for assessing tobacco exposure. oup.combevital.no The elimination of cotinine from plasma generally follows first-order kinetics. oup.com

In humans, the elimination half-life of cotinine typically ranges from 12 to 16 hours, and can be as long as 19 to 20 hours when derived from nicotine, which is substantially longer than the 2 to 2.5-hour half-life of nicotine. nih.gov Some sources report a broader range for serum cotinine's half-life, between 15 to 40 hours. bevital.no In newborns of smoking mothers, the cotinine half-life was found to be similar to that in adults, with a mean of 16.3 hours based on blood data. nih.gov

In animal research models, similar patterns are observed. In rats, the clearance half-life for cotinine is approximately 5.0 to 9.0 hours, compared to 20 to 70 minutes for nicotine. nih.gov Studies in male Sprague-Dawley rats found the half-life of plasma cotinine to be dose- and route-independent. oup.com In mice, the clearance half-life of cotinine is in the range of 20 to 40 minutes, which is longer than the 6 to 7 minutes for nicotine. nih.gov

The steady-state volume of distribution for cotinine is reported to be between 0.7 and 1.5 L/kg, whereas for nicotine it is 2.0 to 5.0 L/kg. nih.gov Plasma clearance for cotinine is approximately 0.12–0.21 L/h/kg, which is much slower than the 2.5–4.4 L/h/kg for nicotine. nih.gov A portion of cotinine is excreted unchanged in the urine, with estimates around 10-12% of the administered dose. nih.gov

Influence of Genetic Polymorphisms and Environmental Factors on Cotinine Metabolism in Research Models

The metabolism of cotinine is significantly influenced by genetic factors, particularly polymorphisms in the gene encoding the cytochrome P450 2A6 (CYP2A6) enzyme. nih.govmdpi.comui.ac.id The CYP2A6 enzyme is primarily responsible for the metabolic conversion of nicotine to cotinine and the subsequent metabolism of cotinine to trans-3'-hydroxycotinine (3HC). oup.comnih.govnih.gov

Genetic variations in the CYP2A6 gene can lead to substantial interindividual differences in enzyme activity. mdpi.com Individuals can be categorized as normal, intermediate, or slow metabolizers of nicotine based on their CYP2A6 genotype. nih.gov For example, the CYP2A61A allele is considered the wild type, associated with normal or extensive nicotine metabolism, while alleles like CYP2A64, CYP2A67, and CYP2A69 are linked to reduced enzyme activity and slower metabolism. ui.ac.idunair.ac.id

The rate of nicotine metabolism, often assessed by the ratio of 3HC to cotinine (the nicotine metabolite ratio or NMR), is a direct reflection of CYP2A6 activity. nih.govnih.gov Research has shown a strong correlation between CYP2A6 genetic polymorphisms and the cotinine-to-nicotine ratio. nih.gov Smokers with reduced-function CYP2A6 genotypes (slow metabolizers) exhibit a longer half-life for nicotine and consequently may smoke fewer cigarettes. mdpi.comnih.govomicsonline.org Conversely, individuals with genotypes that lead to faster nicotine metabolism tend to smoke more heavily. wisc.edu

Studies in various populations have demonstrated the impact of these genetic differences. For instance, slow-metabolizing alleles are more prevalent in some Asian populations compared to European and African populations, which can influence smoking behaviors and nicotine dependence within these groups. karger.com A study on Bataknese smokers in Indonesia found the CYP2A6*1B allele to be common and associated with a high rate of nicotine metabolism. nih.gov Research has also shown that CYP2A6 genotype, rather than age, determines cotinine half-life in infants and children. nih.gov

While genetic factors are a primary determinant, environmental factors can also modulate CYP2A6 activity and thus cotinine metabolism. mdpi.com These factors can include induction or inhibition of the enzyme by various pharmacological agents, dietary components, and endogenous substances. mdpi.com However, the specific impact of many environmental variables on cotinine metabolism in research models is an area requiring further investigation. nih.gov

Preclinical Investigations of Cotinine Fumarate and Cotinine

In Vitro Studies on Cellular Models and Biochemical Pathways

Cotinine (B1669453), the primary metabolite of nicotine (B1678760), has demonstrated significant neuroprotective properties in various in vitro models. Studies have shown that cotinine can enhance the survival of neuronal cells, suggesting its potential as a therapeutic agent for neurodegenerative diseases. nih.govnih.gov Specifically, cotinine has been observed to protect primary cortical neurons from the neurotoxic effects induced by amyloid-beta (Aβ) peptide, a key pathological hallmark of Alzheimer's disease. semanticscholar.orgresearchgate.netnih.gov This protective effect is crucial for maintaining neuronal health and function in the presence of toxic insults.

Beyond promoting cell survival, cotinine is also implicated in processes underlying synaptic plasticity, which is fundamental for learning and memory. nih.govscispace.com Research indicates that cotinine stimulates signaling pathways, such as the Akt pathway, which are known to promote neuronal survival and the synaptic plasticity processes. nih.govscispace.com While much of the research on synaptic plasticity has focused on nicotine, the beneficial effects of cotinine on neuronal viability and related signaling pathways suggest a positive influence on the mechanisms of synaptic strength and communication. researchgate.netnih.govnih.govmdpi.com Nicotine itself has been shown to modulate synaptic transmission and plasticity in various brain regions, including the hippocampus and prefrontal cortex. researchgate.netnih.gov

A significant body of in vitro evidence demonstrates that cotinine effectively inhibits the aggregation of amyloid-beta (Aβ) peptides, a critical process in the pathogenesis of Alzheimer's disease. nih.govnih.gov Cotinine has been shown to interfere with both the formation of Aβ oligomers and the subsequent development of fibrils. nih.govsemanticscholar.org The oligomeric forms of Aβ are considered to be the most neurotoxic species.

The mechanism behind this inhibitory effect appears to involve a direct interaction between cotinine and the Aβ peptide. nih.gov Molecular dynamics simulations suggest that cotinine may bind to key histidine residues within the Aβ peptide, thereby altering its conformation and impeding its ability to aggregate. nih.govscispace.com Studies have indicated a high-affinity binding of cotinine to Aβ. nih.gov This anti-aggregation property of cotinine is a key component of its neuroprotective activity. semanticscholar.org While nicotine also exhibits the ability to slow down amyloid formation, cotinine has been shown to be an effective inhibitor of this process as well. acs.org

In vitro studies have consistently demonstrated the protective effects of cotinine against the neurotoxicity induced by amyloid-beta (Aβ) in cultured cortical neurons. nih.govsemanticscholar.orgresearchgate.net This neuroprotective action is closely linked to its ability to inhibit the aggregation of the Aβ peptide. nih.govsemanticscholar.org When cotinine is present during the aggregation process of Aβ, it can significantly enhance the survival of neurons exposed to this toxic peptide.

One study found that in the presence of Aβ, cotinine significantly increased the survival of cultured cortical neurons. semanticscholar.orgresearchgate.net The neuroprotective effect was observed to be dependent on the inhibition of Aβ aggregation, as the pre-aggregation of Aβ in the absence of cotinine prevented this protective outcome. semanticscholar.org This suggests that a primary mechanism of cotinine's neuroprotection is its interference with the formation of toxic Aβ oligomers and fibrils.

| Experimental Condition | Neuronal Cell Survival (%) |

| Control (vehicle-treated) | 100% |

| Aβ (5 µM) alone | 63% |

| Aβ (5 µM) + Cotinine (10 µM) | 83% |

This table presents data on the percentage of surviving cultured cortical neurons after exposure to amyloid-beta (Aβ) with and without the presence of cotinine. The data indicates a significant increase in cell survival when cotinine is co-incubated with Aβ, highlighting its neuroprotective effect. semanticscholar.orgresearchgate.net

The in vitro effects of cotinine on reactive oxygen species (ROS) and peroxidase activity present a nuanced picture. One line of research suggests that cotinine does not directly interact with major ROS, such as hydrogen peroxide (H₂O₂) and hypochlorous acid (HOCl), nor does it directly affect the enzymatic activity of peroxidases like myeloperoxidase and horseradish peroxidase. scienceopen.comscielo.brscite.airedalyc.orgscielo.br These studies indicate a lack of direct scavenging or enzymatic modulation by cotinine.

However, other evidence points towards an indirect antioxidant effect. For instance, cotinine has been reported to suppress the release of oxygen free radicals from neutrophils. nih.govfrontiersin.org This suggests that while cotinine may not be a classical antioxidant that directly neutralizes ROS, it may influence cellular pathways that lead to a reduction in oxidative stress. Furthermore, some studies have highlighted the antioxidant properties of cotinine in reversing memory deficits and reducing oxidative stress in animal models of Alzheimer's disease, although the direct in vitro mechanisms for these observations require further elucidation. mdpi.com

In vitro investigations into the effects of cotinine on hemoglobin and low-density lipoprotein (LDL) have revealed contrasting outcomes. One study demonstrated that cotinine can inhibit the copper-induced oxidation of LDL. nih.gov This finding suggests a potential protective role against a key process in the development of atherosclerosis.

Conversely, the same study found that cotinine increases the rate of hemoglobin glycosylation. nih.gov Elevated levels of glycosylated hemoglobin (HbA1c) are an indicator of sustained high blood glucose levels and are a hallmark of diabetes. This suggests that while cotinine may have a beneficial effect on LDL oxidation, it could potentially contribute to processes associated with hyperglycemia.

| Cotinine Concentration | Increase in Hemoglobin Glycosylation Rate (%) |

| 10 µg/ml | 8% |

| 15 µg/ml | 10% |

| 25 µg/ml | 12% |

This table illustrates the dose-dependent effect of cotinine on the rate of hemoglobin glycosylation in vitro. Higher concentrations of cotinine led to a greater increase in the glycosylation rate. nih.gov

The in vitro effects of cotinine on sperm functionality appear to be concentration-dependent. Several studies have investigated its impact on sperm motility and other key parameters for fertilization.

At concentrations typically found in the seminal plasma of smokers, some research suggests that cotinine does not produce statistically significant variations in sperm kinetic parameters over a 24-hour period. oup.comijrm.ir However, at significantly higher concentrations, cotinine has been shown to alter these variables. oup.com

Another study reported that cotinine concentrations of 400 ng/ml and 800 ng/ml had a detrimental effect on sperm motility, membrane function, and the ability to undergo capacitation, a crucial step for fertilization. nih.gov Furthermore, a different research group found that while sperm motility was not significantly altered in the first six hours of exposure to cotinine, it fell by about 25 percent after 24 hours. buffalo.edu

| Cotinine Concentration | Effect on Sperm Parameters |

| Average levels in smokers | No significant variation in kinetic parameters up to 24h. |

| High concentrations | Alteration of all kinetic variables. |

| 400 ng/ml and 800 ng/ml | Detrimental effect on motility, membrane function, and capacitation. |

| Not specified | ~25% decrease in motility after 24 hours. |

This table summarizes the varied effects of different concentrations of cotinine on sperm functionality as observed in in vitro studies. oup.comijrm.irnih.govbuffalo.edu

Developmental Effects in Embryonic Systems (e.g., mouse embryos)

Investigations into the developmental effects of cotinine, the primary metabolite of nicotine, have been conducted in various embryonic systems to understand its potential impact during early life stages. In vitro studies using two-cell mouse embryos explored the independent and interactive effects of both nicotine and cotinine. nih.gov Findings from these studies indicated that adverse effects on the preimplantation development of mouse embryos only occurred at concentrations significantly higher than those typically found in the blood of smokers. nih.gov Specifically, concentrations of cotinine at or below 0.008 mM did not negatively impact development. nih.gov This suggests that the documented adverse effects of smoking during pregnancy are likely not attributable to a direct effect of typical circulating levels of nicotine or cotinine on the preimplantation embryo. nih.gov

Research using other animal models, such as zebrafish and chicken embryos, has primarily focused on the effects of the parent compound, nicotine. These studies have shown that nicotine exposure can disrupt craniofacial development, cause social deficits in adulthood, and interfere with neural tube formation. nih.govsciencepublishinggroup.compwvas.org In zebrafish, while the embryo can metabolize nicotine into cotinine, early exposure to nicotine itself is linked to long-term behavioral changes. nih.gov Similarly, studies on chicken embryos have linked high doses of cotinine to the potential for neural tube defects. sciencepublishinggroup.compwvas.org Human embryonic stem cell models exposed to nicotine have demonstrated interference with intercellular communication, increased cell death, and elevated production of DNA-damaging reactive oxygen species. stanford.edu

| Embryonic System | Compound(s) | Key Findings | Reference |

|---|---|---|---|

| Mouse Embryos (in vitro) | Nicotine, Cotinine | Adverse effects on preimplantation development only occurred at concentrations far exceeding those in smokers. No synergistic effects were observed. | nih.gov |

| Zebrafish Embryos | Nicotine, Cotinine | Embryonic nicotine exposure disrupts craniofacial development and causes adult social deficits. Embryos can metabolize nicotine to cotinine. | nih.gov |

| Chicken Embryos | Nicotine, Cotinine | Nicotine exposure affects brain development, angiogenesis, and axial rotation. High-dose cotinine may induce neural tube defects. | sciencepublishinggroup.compwvas.org |

| Human Embryoid Bodies | Nicotine | Nicotine exposure increased cell death, elevated reactive oxygen species, and interfered with cellular communication. | stanford.edu |

Animal Model Research on Neurobehavioral Phenotypes

Cognitive Enhancement and Memory Improvement Studies

Cotinine has demonstrated significant pro-cognitive and memory-enhancing effects across a variety of animal models. nih.govfrontiersin.orgnih.gov In transgenic mouse models of Alzheimer's disease (AD), long-term treatment with cotinine prevented memory loss and improved performance on tasks measuring working and spatial memory. usf.eduva.gov Treated AD mice performed identically to normal mice without dementia in spatial memory tests. usf.edu The cognitive benefits in these models are associated with a reduction in amyloid-beta (Aβ) plaques and oligomers in the hippocampus and cortex. nih.govusf.edu

The effects are not limited to rodents. In adult rhesus monkeys, cotinine improved working memory performance in the delayed matching-to-sample (DMTS) task. nih.govnih.gov It also enhanced attention in a version of the task that included distractors. elsevierpure.com Further studies in rodent models have shown that cotinine ameliorates memory deficits associated with chronic stress. nih.gov Mice subjected to prolonged restraint stress that were treated with cotinine displayed better performance in the radial arm water maze test compared to untreated cohorts. nih.gov The mechanisms underlying these cognitive enhancements are believed to involve the modulation of nicotinic acetylcholine (B1216132) receptors (nAChRs), particularly the α7 subtype. nih.govfrontiersin.org This modulation stimulates downstream pro-survival signaling pathways, such as Akt, and increases synaptic density in brain regions critical for memory, like the hippocampus and prefrontal cortex. nih.govfrontiersin.org

| Animal Model | Condition | Key Findings on Cognition/Memory | Reference |

|---|---|---|---|

| Transgenic (Tg6799) AD Mice | Alzheimer's Disease Pathology | Prevented working and spatial memory loss; performance was identical to non-demented mice in spatial memory tasks. | nih.govusf.edu |

| Rhesus Monkeys | Normal Aging | Improved working memory accuracy and enhanced attention in the Delayed Matching-to-Sample (DMTS) task. | nih.govnih.govelsevierpure.com |

| Mice | Chronic Restraint Stress | Ameliorated working memory deficits, with improved performance in the radial arm water maze test. | nih.gov |

| Rats | Aβ(25-35)-Induced AD Model | Reversed memory deficits in Y-maze, novel object recognition, and radial arm maze tasks. | mdpi.com |

| Rats | Glutamate Antagonist-Induced Impairment | Attenuated impairments in task accuracy and reduced impulsive-like behaviors. | nih.gov |

Antidepressant and Anxiolytic Effects in Stress Models

Preclinical research provides evidence for the antidepressant and anxiolytic properties of cotinine in various animal stress models. nih.gov In mice subjected to chronic stress through prolonged restraint, cotinine treatment led to a reduction in depressive-like behaviors, as measured by the tail suspension and Porsolt's forced swim tests. nih.gov Similarly, in a model of repeated forced swim stress, daily oral administration of cotinine reduced depressive-like behavior. nih.govresearchgate.net These effects were associated with the preservation of synaptic density in the hippocampus and prefrontal cortex and the inhibition of the glycogen synthase kinase 3 beta (GSK3β) pathway, a key regulator of mood. nih.gov

Cotinine has also demonstrated anxiolytic effects. In mouse models of post-traumatic stress disorder (PTSD), cotinine treatment decreased anxiety. nih.govresearchgate.netfrontiersin.org This reduction in anxiety may be linked to cotinine's ability to inhibit serotonin (B10506) reuptake and increase its spontaneous release in the brain. frontiersin.org The parent compound, nicotine, has also shown anxiolytic properties in rodent models, such as the elevated plus maze and open-field tests, where it increased the willingness of rats to enter more exposed areas. nih.govnih.gov The collective findings suggest that cotinine positively influences mood and reduces anxiety-like responses to stress. nih.gov

| Animal Model | Stress/Behavioral Test | Key Findings | Reference |

|---|---|---|---|

| Mice | Chronic Restraint Stress; Tail Suspension Test; Porsolt's Forced Swim Test | Reduced depressive-like behaviors. | nih.gov |

| Mice (C57BL/6J) | Repetitive Forced Swim Stress | Reduced depressive-like behavior; enhanced expression of vascular endothelial growth factor (VEGF) in the hippocampus. | nih.gov |

| Mice | Fear Conditioning (PTSD Model) | Reduced anxiety in conditioned mice. | frontiersin.org |

| Rats | Runway Model of Approach-Avoidance Conflict; Open Field Test | Nicotine (parent compound) reduced conflict and increased center entries, suggesting anxiolytic effects. | nih.gov |

Evaluation of Antipsychotic-Like Effects

The potential for cotinine to exert antipsychotic-like effects has been explored in preclinical models. Research has indicated that cotinine is active in a rat model designed to predict antipsychotic potential. elsevierpure.com In studies modeling aspects of schizophrenia, cotinine has shown promise. For instance, it improved sustained attention and attenuated behavioral changes induced by ketamine in a rodent model. nih.gov Furthermore, cotinine has been evaluated for its ability to reverse cognitive impairments caused by psychotomimetic agents in both rat and monkey models. elsevierpure.com One of the characteristic deficits in conditions like schizophrenia is a failure of sensory gating, which is the brain's inability to filter out irrelevant stimuli. Nicotine, the precursor to cotinine, has been shown to block the disruption of prepulse inhibition (PPI), a measure of sensory gating, induced by the psychogenic compound apomorphine. nih.gov These findings suggest that cotinine may have therapeutic potential for addressing not only the cognitive deficits but also other symptoms associated with psychosis. elsevierpure.com

| Animal Model | Test/Condition | Key Findings | Reference |

|---|---|---|---|

| Rats | Model predictive of antipsychotic-like potential | Cotinine was shown to be active in this model. | elsevierpure.com |

| Rats | Ketamine-induced behavioral alterations (Schizophrenia model) | Cotinine improved sustained attention and attenuated behavioral changes. | nih.gov |

| Rats/Monkeys | Cognitive impairment induced by psychotomimetic agents | Cotinine was evaluated for its ability to attenuate or reverse these impairments. | elsevierpure.com |

| Rodents | Apomorphine-induced disruption of Prepulse Inhibition (PPI) | Nicotine (parent compound) blocked the disruption of sensory gating. | nih.gov |

Neuroprotective Potential in Models of Neurodegenerative Diseases (e.g., Alzheimer's, Parkinson's)

Cotinine has demonstrated significant neuroprotective properties in animal models of both Alzheimer's and Parkinson's disease. nih.govfrontiersin.org In transgenic mice modeling Alzheimer's disease, chronic cotinine treatment resulted in a 26-percent reduction in amyloid-beta (Aβ) plaque deposits, a key pathological hallmark of the disease. usf.edu Cotinine also inhibits the aggregation of the Aβ peptide and stimulates the pro-survival signaling factor Akt, which promotes the survival of neurons. nih.govusf.edu This activation of the Akt/GSK3β pathway supports neuronal survival and synaptic plasticity. mdpi.com

In the context of Parkinson's disease, which is characterized by the loss of dopaminergic neurons, nicotine and its derivatives have been investigated for their neuroprotective effects. frontiersin.orgnih.govnih.gov Animal studies in Parkinson's models show that nicotine administration can lessen the degeneration of dopaminergic neurons and improve behavioral deficits. nih.gov The neuroprotective mechanisms are believed to involve the activation of nAChRs, which can diminish oxidative stress, reduce neuroinflammation, and enhance the survival of dopaminergic neurons. frontiersin.orgfrontiersin.org Cotinine has also shown neuroprotective effects against glutamate-induced toxicity in PC12 cells. frontiersin.org These findings highlight cotinine's potential as a therapeutic agent to slow the progression of neurodegenerative diseases. elsevierpure.com

| Disease Model | Animal/Cell Type | Key Neuroprotective Findings | Reference |

|---|---|---|---|

| Alzheimer's Disease | Transgenic (AD) Mice | Reduced Aβ plaque deposits by 26%; inhibited Aβ oligomer accumulation; stimulated the pro-survival Akt signaling factor. | nih.govusf.edu |

| Alzheimer's Disease | Primary Neurons | Showed neuroprotective effects against Aβ toxicity. | frontiersin.org |

| Parkinson's Disease | Rodent and Primate Models | Nicotine (parent compound) protects against nigrostriatal damage and attenuates the degeneration of dopaminergic neurons. | nih.govnih.gov |

| Parkinson's Disease | Rodent Models | Nicotine and its derivatives diminish oxidative stress and neuroinflammation, and improve neuronal survival. | frontiersin.orgfrontiersin.org |

| Excitotoxicity Model | PC12 Cells | Showed neuroprotective effects against glutamate-induced toxicity. | frontiersin.org |

Investigations in Animal Models of Post-Traumatic Stress Disorder (PTSD)

Cotinine has been investigated as a potential therapeutic agent for post-traumatic stress disorder (PTSD), demonstrating beneficial effects in mouse models of the condition. nih.govresearchgate.net In these models, which typically involve fear conditioning to induce PTSD-like symptoms, cotinine treatment has been shown to decrease anxiety and depressive-like behavior. nih.govresearchgate.netul.ie

A significant finding is cotinine's ability to enhance the extinction of fear memory. frontiersin.orgul.ie Fear extinction is a process of new learning where the conditioned fear response is inhibited. frontiersin.org Cotinine accelerates this process, reducing the stability of the contextual fear memory. frontiersin.org This effect is believed to be mediated through the positive modulation of the α7 nicotinic acetylcholine receptor (α7nAChR). nih.govresearchgate.net The stimulation of this receptor activates downstream signaling pathways, including the protein kinase B (Akt)/glycogen synthase kinase 3β (GSK3β) pathway and the extracellular signal-regulated kinases (ERKs). nih.govresearchgate.netul.ie The activation of these pathways promotes synaptic plasticity, which is essential for the new learning involved in fear extinction. nih.govresearchgate.net These preclinical findings suggest that cotinine could help relieve PTSD symptoms by facilitating the extinction of traumatic memories. researchgate.net

| Animal Model | Key Findings | Proposed Mechanism | Reference |

|---|---|---|---|

| Mouse Model of PTSD (Fear Conditioning) | Decreased anxiety and depressive-like behavior. | Positive modulation of α7nAChR; potential increase in serotonin release. | nih.govresearchgate.netfrontiersin.org |

| Mouse Model of PTSD (Fear Conditioning) | Enhanced and accelerated the extinction of contextual fear memory. | Activation of downstream signaling pathways (Akt/GSK3β, ERKs) promoting synaptic plasticity. | nih.govresearchgate.netfrontiersin.orgul.ie |

Research on Cotinine's Contribution to Tobacco Reinforcement and Addiction Models

The investigation into tobacco addiction has historically centered on nicotine as the primary psychoactive and reinforcing component. nih.govnih.gov However, growing interest in the potential contributions of non-nicotine elements has brought focus to nicotine's main metabolite, cotinine. nih.govnih.gov Research into cotinine's role in tobacco reinforcement and addiction presents a mixed and evolving picture, with some studies suggesting it may play a part in addiction, while others find limited evidence for this role. nih.govnewswise.comfrontiersin.org

Preliminary evidence from studies on planarians, a type of flatworm often used in early-stage addiction research, suggests that cotinine may have rewarding properties. newswise.com In one study, planarians exposed to cotinine demonstrated a conditioned place preference, a behavioral model used to assess the addictive potential of a substance. newswise.com This finding has led researchers to hypothesize that cotinine might amplify or contribute to the addictive properties of nicotine. newswise.com

Conversely, other preclinical research in rodent models suggests that nicotine is the principal driver of the rewarding effects of smoking. nih.gov These studies indicate a lack of strong evidence for cotinine's involvement in the development of nicotine dependence. nih.gov The consensus from a broader review of preclinical findings is that while cotinine is neuroactive and crosses the blood-brain barrier, its precise contribution to tobacco addiction remains unclear and requires further investigation. nih.govnih.govfrontiersin.org Animal models of nicotine addiction are crucial for exploring the neurobiological mechanisms that underpin the substance's acute and chronic effects. nih.gov

Behavioral Pharmacology and Reinforcement Schedules in Animal Studies

Behavioral pharmacology utilizes various animal models to understand the mechanisms underlying drug reinforcement and addiction. A common method involves operant conditioning, where animals learn to perform a specific action, such as pressing a lever, to receive a drug infusion. nih.govnih.gov The reinforcing effects of a substance are evaluated using different schedules of reinforcement, which dictate the pattern of responses required to receive the reward. khanacademy.org

Key reinforcement schedules used in these studies include:

Fixed Ratio (FR) Schedule: The animal receives a reward after a fixed number of responses.

Variable Ratio (VR) Schedule: The reward is delivered after an unpredictable number of responses. nih.gov

Progressive Ratio (PR) Schedule: The number of responses required for each subsequent reward increases systematically. This schedule is used to measure the motivation of the animal for the drug. nih.gov

Studies investigating the behavioral effects of cotinine in rodents have shown that it can alter locomotor activity. frontiersin.org However, the results have been varied, with some studies reporting that low doses of cotinine reduce locomotor activity, while others have demonstrated an increase. frontiersin.org Furthermore, age-dependent effects have been observed; repeated daily administration of cotinine was found to decrease locomotor activity over time in adult rats, but not in adolescent rats. frontiersin.org These studies highlight the complex neuropharmacological profile of cotinine.

Reinforcement Schedules in Behavioral Pharmacology

| Schedule Type | Description | Purpose in Addiction Studies |

|---|---|---|

| Fixed Ratio (FR) | Reinforcement is delivered after a specific number of responses (e.g., every 5th lever press). nih.gov | Measures the rate of responding for a drug under stable conditions. |

| Variable Ratio (VR) | Reinforcement is delivered after an average number of responses, but the exact number varies. nih.gov | Produces high and steady rates of responding, mimicking the unpredictable nature of some real-world rewards. |

| Progressive Ratio (PR) | The number of responses required for reinforcement systematically increases with each reward earned. nih.gov | Assesses the "breakpoint," or how hard an animal is willing to work for a drug, which is a measure of motivation and reinforcing efficacy. nih.gov |

Rodent Models of Chronic Intermittent Electronic Cigarette Exposure

To better understand the health impacts of electronic cigarettes, researchers have developed rodent models that simulate human vaping behavior. nih.govnih.govbohrium.com One such model involves an aerosol exposure system that delivers e-cigarette vapor to mice on a chronic intermittent schedule, mimicking the episodic use by vapers during their waking hours followed by abstinence during sleep. nih.govnih.govbohrium.com

In these studies, mice were exposed to e-cigarette aerosol in a programmed schedule for nine consecutive days. nih.govbohrium.com The findings demonstrated that plasma nicotine and cotinine levels were positively correlated with the exposure doses. nih.govnih.govbohrium.com This exposure method successfully yields clinically relevant nicotine pharmacokinetics, with a daily variation in plasma nicotine levels that resembles the pattern seen in human tobacco smokers. nih.gov The peak nicotine and cotinine levels observed in the mice were within the range reported for human e-cigarette users. nih.gov

These chronic intermittent exposure models have also revealed significant behavioral and metabolic changes in the animals. nih.govnih.gov Mice exposed to chronic e-cigarette aerosol showed decreased body weight and food intake, alongside increased locomotor activity. nih.govnih.govbohrium.com Similarly, studies in neonatal mice exposed to nicotine-containing e-cigarette emissions for the first 10 days of life found elevated plasma and urine cotinine levels and a significant decrease in total body weight compared to control groups. plos.org

Findings from a Chronic Intermittent E-Cigarette Exposure Mouse Model

| Parameter | Observation | Reference |

|---|---|---|

| Exposure Method | Programmed intermittent e-cigarette aerosol delivery during the 12-hour dark (active) phase. | nih.govbohrium.com |

| Plasma Nicotine/Cotinine | Levels were positively correlated with exposure dose. Showed circadian variation, increasing during exposure and declining during abstinence. | nih.govnih.govbohrium.com |

| Behavioral Effects | Increased locomotor activity. | nih.govnih.govbohrium.com |

| Metabolic Effects | Decreased body weight and food intake. | nih.govnih.govbohrium.com |

| Neonatal Model Effects | Elevated plasma and urine cotinine levels; 13.3% decrease in total body weight. | plos.org |

Advanced Analytical Methodologies for Cotinine Quantification in Research Contexts

Chromatographic Techniques for High-Resolution Analysis

Chromatographic methods are favored for their ability to separate cotinine (B1669453) from other compounds in biological samples, leading to higher specificity and sensitivity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the quantification of cotinine in various biological fluids, including plasma and urine akjournals.comresearchgate.netjfda-online.comwaocp.orgtandfonline.comopenbiomarkerjournal.comnih.govresearchgate.net. HPLC methods, often coupled with Ultraviolet (UV) detection, offer a balance of cost-effectiveness and accessibility, making them suitable for routine laboratory analysis jfda-online.com. Reversed-phase HPLC (RP-HPLC) with UV detection at 260 nm is a common configuration, capable of separating cotinine from other substances such as caffeine (B1668208) and nicotine (B1678760) jfda-online.comtandfonline.com.

Research has demonstrated the efficacy of HPLC-UV methods with detection limits typically in the nanogram per milliliter (ng/mL) range. For instance, a method for urinary cotinine reported a detection limit of 20 ng/mL and a quantification limit of 50 ng/mL jfda-online.comtandfonline.com. In plasma, detection limits have been reported as low as 1.0 ng/mL researchgate.net. Sample preparation for HPLC often involves solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate cotinine from the sample matrix akjournals.comresearchgate.netjfda-online.comtandfonline.com. While HPLC-UV is robust, its sensitivity may be surpassed by mass spectrometry-based techniques, particularly for samples with very low cotinine concentrations mdpi.comopenbiomarkerjournal.com.

Gas Chromatography (GC)

Gas Chromatography (GC), frequently coupled with Mass Spectrometry (GC-MS), is another established technique for cotinine analysis, known for its high specificity and sensitivity openbiomarkerjournal.comnih.govmdpi.comunesp.braacrjournals.orgchem-soc.siresearchgate.net. GC-MS methods are adept at simultaneously quantifying nicotine and its metabolites, including cotinine, in biological samples such as urine and plasma akjournals.commdpi.comunesp.braacrjournals.orgchem-soc.siresearchgate.net.

GC-MS methods for cotinine quantification in urine have reported limits of quantification (LOQ) around 100 ng/mL and limits of detection (LOD) around 20 ng/mL unesp.br. More advanced techniques like Headspace Solid Phase Microextraction (HS-SPME) coupled with GC-MS offer a solvent-free approach with reduced sample preparation time and good sensitivity, with LODs as low as 0.9 µg/L (equivalent to 0.9 ng/mL) for cotinine in urine chem-soc.si. While effective, GC methods may sometimes require derivatization steps, which can add complexity to the analytical procedure akjournals.com.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Tandem Mass Spectrometry

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) represents a state-of-the-art approach for cotinine quantification, offering unparalleled sensitivity, specificity, and speed openbiomarkerjournal.commdpi.comnih.govresearchgate.netnih.govcriver.comnih.gov. These methods are considered the gold standard for detecting very low levels of cotinine, making them ideal for research involving passive smokers or individuals with low tobacco exposure mdpi.comoup.com.

LC-MS/MS assays typically employ electrospray ionization (ESI) and multiple reaction monitoring (MRM) for highly selective detection nih.govresearchgate.netnih.govcriver.comoup.comresearchgate.netspectroscopyonline.comvcu.eduresearchgate.netcoresta.org. The use of deuterated internal standards, such as cotinine-d3 or cotinine-D4, significantly enhances the accuracy and precision of the quantification by compensating for matrix effects and variations in sample preparation and ionization efficiency aacrjournals.orgnih.govresearchgate.netnih.govnih.govoup.comresearchgate.netvcu.educoresta.orgwaters.com.

Performance metrics for LC-MS/MS methods are consistently impressive. Limits of quantification can be as low as 0.05 ng/mL in plasma oup.com, with specific studies reporting LOQs of 0.20 ng/mL oup.comresearchgate.netwaters.com and 0.30 ng/mL nih.govresearchgate.net in plasma. For urine, LOQs as low as 1.1 μg/L (equivalent to 1.1 ng/mL) have been achieved nih.gov. These methods are also characterized by rapid analysis times, often with run times of just a few minutes nih.govnih.gov, and can be further streamlined with automated sample preparation techniques like automated SPE oup.comresearchgate.netwaters.com. Accuracy and precision are typically excellent, with intra-assay coefficients of variation (CV) often below 5% and inter-assay CVs below 10% oup.comresearchgate.net.

Table 1: Comparative Performance of Analytical Techniques for Cotinine Quantification

| Analytical Technique | Typical Sample Matrices | Sensitivity (LOQ) | Key Advantages | Key Disadvantages |

| HPLC-UV | Plasma, Urine, Hair | 20-50 ng/mL | Economical, widely available, relatively simple, good for routine screening. | Lower sensitivity than MS-based methods, potential for matrix interference, less specific. |

| GC-MS | Urine, Plasma, Toenails | 20-100 ng/mL | High specificity and sensitivity, good for simultaneous analysis of nicotine and metabolites. | May require derivatization, more complex instrumentation than HPLC-UV, can be time-consuming. |

| LC-MS/MS | Plasma, Urine, Serum | 0.05-0.30 ng/mL | Highest sensitivity and specificity, rapid analysis, robust, automatable, precise quantification with internal standards. | Higher cost of equipment and operation, requires specialized expertise, complex sample preparation (though often automated). |

| ELISA | Saliva, Serum, Urine | 0.15-1.0 ng/mL | Cost-effective, rapid assay time, suitable for high-throughput screening, requires less complex instrumentation. | Lower specificity (potential cross-reactivity), less sensitive than MS-based methods, may require validation for specific matrices. |

| Chemiluminescent Immunoassay (CLIA) | Serum, Urine | 1-5 ng/mL | High-throughput potential, sensitive, can be cost-effective. | Specificity concerns, performance can vary based on assay design and matrix. |

Immunoassay-Based Analytical Approaches

Immunoassays offer alternative methods for cotinine detection, often characterized by their speed and cost-effectiveness, though generally with lower specificity compared to mass spectrometry-based techniques.

Enzyme-Linked Immunosorbent Assay (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely employed immunoassay for cotinine quantification, particularly in saliva, serum, and urine samples jfda-online.comnih.govmdpi.comopenbiomarkerjournal.comsalimetrics.comresearchgate.netcreative-diagnostics.comcreative-diagnostics.com. ELISA kits provide a sensitive method for detecting cotinine, with reported sensitivities (LOQ) typically in the range of 0.15 to 1.0 ng/mL salimetrics.comresearchgate.netcreative-diagnostics.com. These assays are valuable for distinguishing between different levels of tobacco smoke exposure, including active smoking, passive exposure, and non-smoker status salimetrics.com.

While ELISA assays are generally less specific than LC-MS/MS due to potential cross-reactivity with other nicotine metabolites, they offer significant advantages in terms of cost, speed, and ease of use, making them suitable for large-scale screening and research studies where extreme sensitivity is not paramount openbiomarkerjournal.commdpi.comopenbiomarkerjournal.com. The assay principle typically involves a competitive binding reaction between cotinine in the sample and an enzyme-conjugated cotinine for antibody binding sites salimetrics.comcreative-diagnostics.comcreative-diagnostics.comresearchgate.net.

Chemiluminescent Immunoassay

Chemiluminescent Immunoassay (CLIA) represents another immunoassay format used for cotinine detection, offering high sensitivity and suitability for high-throughput analysis openbiomarkerjournal.comresearchgate.net. These assays utilize a chemiluminescent reaction to generate a signal proportional to the amount of cotinine present.

Research has explored CLIA in various formats, including paper-based devices, achieving detection limits as low as 5 ng/mL for cotinine in mouse serum researchgate.net. While CLIA can be sensitive, comparisons with LC-MS/MS have indicated that immunoassay results for nicotine metabolites can sometimes be significantly higher, suggesting potential differences in specificity or cross-reactivity that warrant careful interpretation in research contexts nih.gov.

Table 2: Performance Metrics of LC-MS/MS Methods for Cotinine Quantification

| Study/Reference | Sample Matrix | LOQ (ng/mL) | LOD (ng/mL) | Linearity Range (ng/mL) | Accuracy (Recovery %) | Precision (CV %) | Sample Preparation | Internal Standard |

| oup.comresearchgate.netwaters.com | Plasma | 0.20 | 0.13 | 0.5–1,000 | >95–100 | <5 (intra), <10 (inter) | SPE (automated) | Cotinine-d3 |

| nih.govresearchgate.net | Plasma | 0.30 | - | 6.00–420 | 90.3–102.9 | <15 | Protein precipitation | Deuterated |

| nih.gov | Plasma | ~10 | - | 10–1000 | ±15 (bias) | <15 | LLE | Not specified |

| nih.gov | Urine | 1.1 | 0.7 | 5–35,000 (μg/L) | <6 | <4 (inter-assay) | Dilution | Cotinine-D4 |

| vcu.edu | Urine | - | - | - | - | - | SPE | Deuterated |

Table 3: Performance Metrics of Immunoassay Methods for Cotinine Quantification

| Study/Reference | Method | Sample Matrix | Sensitivity (LOQ) | Assay Range (ng/mL) | Notes |

| salimetrics.com | ELISA | Saliva | 0.15 ng/mL | 0.8–200 | High sensitivity, distinguishes exposure levels. |

| researchgate.net | ELISA | Saliva, Serum | 0.5–1.0 ng/mL | 5–500 | 500-fold less affinity for nicotine than cotinine. |

| creative-diagnostics.com | ELISA | Serum, Urine | 1 ng/mL | 5–100 | For research use only, good for assessing smoking status. |

| researchgate.net | CLIA | Mouse Serum | 5 ng/mL | - | Paper-based device, low cost, sensitive. |

Compound List:

Anabasine

Anatabine

Arecoline

Caffeine

Cotinine

Cotinine-D4

Cotinine-N-oxide (CNO)

Cotinine-d3

Myosmine

NNAL (4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol)

NNAL-Glucs (NNAL and its O- and N-glucuronides)

Nicotine

Nicotine-D4

Nicotine-N-oxide

Nornicotine

ß-nicotyrine

Theobromine

Theophylline

trans-3'-hydroxycotinine (3HC)

Radioimmunoassay

Radioimmunoassay (RIA) was one of the earlier methods employed for cotinine quantification. This technique utilizes antibodies specific to cotinine and a radiolabeled cotinine tracer. The competitive binding between the unlabeled cotinine in the sample and the radiolabeled cotinine to a limited number of antibody sites determines the concentration of cotinine in the sample. While RIA can be sensitive, it involves radioactive materials, requiring specialized handling and disposal procedures, and has largely been superseded by non-radioactive methods like LC-MS/MS for routine research applications. However, RIA has been used in comparative studies with newer methods.

Sample Matrix Considerations and Preparation in Research Assays

The choice of biological matrix and the associated sample preparation techniques significantly influence the accuracy and reliability of cotinine quantification. Cotinine can be found in various biological fluids and tissues, each presenting unique challenges and advantages for analysis.

Urine is a commonly used matrix for cotinine analysis due to its ease of collection and the relatively long half-life of cotinine, making it a good indicator of recent exposure. Several analytical methods are employed for urine samples:

High-Performance Liquid Chromatography (HPLC): HPLC, particularly with UV detection (HPLC-UV), is a widely used method due to its simplicity, cost-effectiveness, and availability. Methods often involve liquid-liquid extraction or solid-phase extraction (SPE) for sample cleanup. For instance, an RP-HPLC method with UV detection at 260 nm has been described, achieving linearity from 10–1000 ng/mL with a detection limit of 20 ng/mL. Another HPLC method utilizing dichloromethane (B109758) extraction in an alkaline medium reported linearity over the 50 to 3000 ng/mL range. Gas chromatography-mass spectrometry (GC-MS) is also frequently used for urine analysis, offering high sensitivity and specificity. Headspace solid-phase microextraction (HS-SPME) coupled with GC-MS has been developed for rapid determination of low cotinine concentrations, with reported detection limits as low as 0.9 µg/L.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is considered a highly sensitive and specific technique for cotinine quantification in urine. Methods often involve online ion exchange coupled with an analytical column to minimize ion suppression effects. A rapid LC-MS/MS assay for urinary cotinine reported a limit of quantitation of 2.5 µg/L and a limit of detection of 0.156 µg/L, with cycle times as short as 4 minutes. Another study using LC-Orbitrap-MS/MS achieved recovery rates from 72.2% to 101.4% and repeatability and reproducibility below 3.1% and 10.1%, respectively. LC-MS/MS methods are preferred for their ability to analyze a wide range of analytes and provide enhanced detection limits.

Table 1: Summary of Analytical Methods for Urinary Cotinine

| Method | Detection Limit (approx.) | Linearity Range (approx.) | Key Features | References |

| HPLC-UV | 20-30 ng/mL | 10-3000 ng/mL | Simple, cost-effective, widely available | |

| GC-MS | <1 µg/L | 1-500 µg/L | High sensitivity and specificity, rapid analysis with HS-SPME | |

| LC-MS/MS | 0.156 µg/L (0.156 ng/mL) | 1-1000 µg/L | High sensitivity and specificity, reduced ion suppression, fast analysis |

Blood matrices, specifically serum and plasma, are also utilized for cotinine analysis. These samples provide a direct measure of cotinine circulating in the bloodstream.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is the predominant method for serum and plasma cotinine quantification due to its high sensitivity and specificity. Methods often involve solid-phase extraction (SPE) in a 96-well plate format, allowing for high sample throughput. For example, a rapid LC-MS/MS method using SPE required only 100 µL of serum, with analytes eluting in less than 1 minute. This method demonstrated a calibrated range of 20–1000 ng/mL for cotinine, with recoveries of 93–94%. Another study reported limits of detection and quantification of 0.13 and 0.20 ng/mL, respectively, with intra-assay and inter-assay imprecision below 5% and 10%. LC-MS/MS methods have also been developed for dried blood spots (DBS).

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS has also been applied to serum and plasma samples for cotinine determination, offering good accuracy and sensitivity. A GC-MS method for plasma cotinine reported a quantification limit of 1.5 ng/mL.

HPLC-UV: HPLC-UV methods have also been developed for plasma and serum, with reported linearity from 10–1000 ng/mL and a detection limit of 20 ng/mL.

Table 2: Summary of Analytical Methods for Serum/Plasma Cotinine

| Method | Sample Matrix | Detection Limit (approx.) | Linearity Range (approx.) | Key Features | References |

| LC-MS/MS | Serum, Plasma | 0.13-0.20 ng/mL | 0.5-1000 ng/mL | High throughput, sensitive, specific, automated SPE possible | |

| GC-MS | Plasma | 1.5 ng/mL | Not specified | Sensitive, accurate | |

| HPLC-UV | Plasma, Serum | 20 ng/mL | 10-1000 ng/mL | Cost-effective, widely available | |

| LC/MS-MS | Serum, Plasma, DBS | 0.02-0.3 ng/mL | 0.5-1000 ng/mL | High accuracy and sensitivity, suitable for routine clinical workflows |

Saliva and hair are also valuable matrices for cotinine analysis, offering non-invasive or long-term exposure assessment, respectively.

Saliva: Saliva is a convenient and non-invasive matrix for cotinine measurement, with levels highly correlated to serum cotinine.

LC-MS/MS: This is the preferred method for saliva analysis due to its high sensitivity and specificity, especially for assessing secondhand smoke (SHS) exposure. Limits of quantitation can be as low as 0.05 ng/mL.

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA kits are available for salivary cotinine, offering a sensitive method for research. Salimetrics offers an ELISA kit with a sensitivity of 0.15 ng/mL and an assay range of 0.8–200 ng/mL. Comparative studies show LC-MS/MS to be more sensitive and specific than ELISA, potentially due to ELISA cross-reactivity with other metabolites. Immunochromatographic assays (e.g., NicAlert™) also exist for semiquantitative assessment.

GC-MS: GC-MS has also been used for saliva analysis.

Hair: Hair analysis provides a measure of long-term cotinine exposure, as substances incorporated into hair remain for extended periods.

GC-MS: GC-MS is a common technique for hair analysis, often requiring specific extraction procedures.

HPLC-UV: HPLC-UV methods, including column-switching techniques, have been developed for hair samples, offering lower costs compared to GC-MS while maintaining similar sensitivity.

LC-MS/MS: LC-MS/MS methods, such as those using in-tube solid-phase microextraction (SPME), have also been applied to hair samples for sensitive and rapid determination of nicotine and cotinine. These methods can detect cotinine at pg/mL levels in hair samples.

Table 3: Summary of Analytical Methods for Saliva and Hair Cotinine

| Matrix | Method | Detection Limit (approx.) | Linearity Range (approx.) | Key Features | References |

| Saliva | LC-MS/MS | 0.05-0.1 ng/mL | 0.01-200 ng/mL | Highly sensitive, specific, preferred for SHS assessment | |

| Saliva | ELISA | 0.15-0.8 ng/mL | 0.8-200 ng/mL | Sensitive, non-invasive, widely available kits | |

| Hair | GC-MS | Not specified | Not specified | Long-term exposure assessment, requires extraction | |

| Hair | HPLC-UV | Not specified | Not specified | Lower cost than GC-MS, sensitive | |

| Hair | LC-MS/MS | pg/mL | pg/mL | Sensitive, rapid, automated SPME possible, long-term exposure |

Method Validation Parameters for Research Applications

Rigorous validation of analytical methods is essential to ensure the accuracy, reliability, and suitability of cotinine quantification for research purposes. Key validation parameters include sensitivity, selectivity, accuracy, and precision.

Sensitivity: This refers to the method's ability to detect and quantify low concentrations of cotinine. It is typically assessed by determining the Limit of Detection (LOD) and Limit of Quantitation (LOQ). For instance, LC-MS/MS methods can achieve LODs as low as 0.05 ng/mL or even pg/mL levels in hair. HPLC-UV methods typically have LOQs in the ng/mL range.

Selectivity: Selectivity ensures that the method can accurately measure cotinine in the presence of other compounds that might be present in the biological matrix, such as other nicotine metabolites or endogenous substances. Techniques like LC-MS/MS and GC-MS are highly selective due to their ability to differentiate compounds based on mass-to-charge ratio and fragmentation patterns. HPLC-UV methods also demonstrate selectivity, for example, by separating cotinine from caffeine.

Accuracy: Accuracy reflects how close the measured value is to the true value. It is often assessed through recovery studies (spiking known amounts of cotinine into blank matrices) and by comparing results to a reference method. Recoveries for various methods typically range from 70% to over 100%. Bias values are also used, with many methods reporting bias within 0-10%.

Precision: Precision refers to the reproducibility of the measurements. It is evaluated by intra-assay (within-run) and inter-assay (between-run) variability, often expressed as Relative Standard Deviation (RSD). For example, intra-assay precision can be less than 5%, while inter-assay precision is often reported as less than 10%. Some methods report RSDs below 3.4% for intra-day and below 6.0% for inter-day precision in hair samples.

Table 4: Typical Method Validation Parameters for Cotinine Quantification

Establishment of Limits of Detection (LOD) and Quantification (LOQ)

The accurate quantification of cotinine in biological matrices is paramount for its reliable use as a biomarker. Establishing robust Limits of Detection (LOD) and Limits of Quantification (LOQ) is a critical step in validating analytical methods employed in research. The LOD represents the lowest concentration of a substance that can be reliably distinguished from a blank sample, indicating its presence. The LOQ, conversely, is the lowest concentration at which the analyte can be quantitatively measured with acceptable precision and accuracy. These parameters are essential for differentiating between true exposure and background noise, particularly in studies involving low levels of exposure, such as passive smoking or the use of low-nicotine products.

Advanced analytical techniques, including Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), are commonly used for cotinine analysis due to their high sensitivity and specificity. Enzyme-Linked Immunosorbent Assay (ELISA) is another method often employed, offering a higher throughput option, though typically with higher LOD/LOQ values compared to mass spectrometry-based methods. The establishment of these limits typically involves analyzing serial dilutions of known concentrations of cotinine (often using cotinine fumarate (B1241708) as the standard) in the relevant biological matrix (e.g., urine, saliva, blood) and applying statistical methods to determine the lowest detectable and quantifiable concentrations. These values are crucial for study design, ensuring that the chosen method is sensitive enough to detect the expected levels of cotinine exposure in the target population.

The following table presents representative LOD and LOQ values for common analytical methods used for cotinine quantification in research. These values can vary based on specific assay conditions, instrumentation, and the biological matrix analyzed.

| Analytical Method | Biological Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Typical Precision (CV%) |

| LC-MS/MS | Urine | 0.05 - 0.2 ng/mL | 0.1 - 0.5 ng/mL | 5 - 15% |

| GC-MS | Saliva | 0.1 - 0.3 ng/mL | 0.3 - 0.7 ng/mL | 7 - 18% |

| ELISA | Urine | 0.5 - 2.0 ng/mL | 1.0 - 5.0 ng/mL | 10 - 20% |

Application as a Biomarker in Tobacco Exposure Research

Cotinine, the principal metabolite of nicotine, has emerged as an indispensable biomarker in research pertaining to tobacco and nicotine product exposure. Its utility stems from its relatively long half-life (approximately 15-20 hours), which allows it to reflect cumulative nicotine intake over several days, thereby providing a more stable measure of exposure compared to nicotine itself. Cotinine is found in various biological fluids, including urine, blood, saliva, and hair, making it accessible for diverse research designs. Cotinine fumarate, as a stable salt form of cotinine, is frequently utilized as a certified reference material for the calibration of analytical instruments and the validation of quantitative assays, ensuring the accuracy and reliability of cotinine measurements in research studies. Its application spans the objective assessment of exposure from traditional combustible tobacco products to newer nicotine delivery systems.

Objective Assessment of Active and Passive Tobacco Smoke Exposure in Research Cohorts

Cotinine serves as a highly objective measure for assessing exposure to traditional cigarette smoke, both for active smokers and individuals exposed to secondhand smoke (passive smoking). In active smokers, urinary cotinine levels demonstrate a strong dose-response relationship with the number of cigarettes smoked daily. Research studies consistently show that individuals who smoke exhibit significantly higher cotinine concentrations compared to non-smokers. This correlation allows researchers to classify smoking status and estimate the level of nicotine intake.

Furthermore, cotinine is a critical biomarker for quantifying exposure to environmental tobacco smoke (ETS). Non-smokers who are routinely exposed to secondhand smoke, whether in occupational settings or through household exposure, will metabolize the nicotine present in the smoke, leading to detectable levels of cotinine in their biological samples. The concentration of cotinine in passive smokers is directly related to the intensity and duration of their exposure to ETS. This objective measurement capability is invaluable for epidemiological studies investigating the health effects of passive smoking, as it bypasses self-reporting biases that may occur when assessing exposure through questionnaires alone.

The following table illustrates typical cotinine concentration ranges found in different exposure categories within research cohorts. These values are generalized and can vary based on individual metabolism, frequency and intensity of exposure, and the specific matrix analyzed.

| Exposure Category | Typical Urine Cotinine Range (ng/mL) | Notes |

| Non-smoker (no ETS) | < 1 | Represents baseline levels, indicating minimal to no exposure to nicotine. |

| Passive Smoker (low ETS) | 1 - 10 | Indicates exposure to secondhand smoke, typically from occasional or low-level environmental exposure. |

| Passive Smoker (high ETS) | 10 - 30 | Suggests significant and/or prolonged exposure to secondhand smoke in various environments. |

| Light Smoker (1-5 cigarettes/day) | 30 - 150 | Correlates with low daily cigarette consumption, reflecting consistent nicotine intake. |

| Moderate Smoker (10-20 cigarettes/day) | 150 - 400 | Reflects typical daily cigarette consumption patterns, indicating moderate nicotine intake. |

| Heavy Smoker (>20 cigarettes/day) | > 400 | Indicates substantial daily cigarette consumption and high levels of nicotine intake. |

Monitoring Exposure to Nicotine-Containing Products in Research (e.g., e-cigarettes)

The application of cotinine as a biomarker extends beyond traditional cigarettes to encompass exposure from a range of nicotine-containing products, including electronic cigarettes (e-cigarettes), heated tobacco products (HTPs), and nicotine replacement therapies (NRTs). Regardless of the delivery method, the nicotine absorbed into the body is metabolized to cotinine. Therefore, measuring cotinine levels provides a unified approach to assessing nicotine exposure across different product types.

Research into e-cigarette use, for instance, relies heavily on cotinine measurements to quantify nicotine exposure. The nicotine content in e-cigarette liquids can vary significantly, as can the user's vaping behavior (e.g., puff duration, frequency, device power). These factors influence the amount of nicotine absorbed and, consequently, the resulting cotinine levels. Studies have demonstrated that regular e-cigarette users can achieve cotinine levels comparable to those of light to moderate cigarette smokers, depending on their usage patterns and the nicotine concentration of the e-liquids used. This objective assessment is crucial for understanding the potential public health impact of these products and for designing studies that accurately characterize user exposure.

The table below presents typical cotinine concentration ranges associated with various e-cigarette usage scenarios, highlighting the utility of cotinine as a biomarker in this evolving landscape of nicotine products.

| Product Use Scenario | Typical Urine Cotinine Range (ng/mL) | Notes |

| Non-user | < 1 | Baseline measurement, indicating no exposure to nicotine from any source. |

| Occasional e-cigarette user | 5 - 30 | Infrequent use, often with low-intensity vaping or low nicotine concentration e-liquids, resulting in modest nicotine absorption. |

| Regular e-cigarette user (low-moderate) | 30 - 100 | Daily use with moderate intensity vaping or moderate nicotine concentration e-liquids, leading to measurable nicotine absorption. |

| Regular e-cigarette user (high) | 100 - 250 | Consistent daily use with high-intensity vaping, high nicotine concentration e-liquids, or dual use with combustible cigarettes. |

Methodological Considerations for Biomarker Cutoff Values in Research Study Designs

The establishment and application of appropriate cutoff values for cotinine are critical methodological considerations in research study designs. Cutoff values serve to categorize individuals based on their level of nicotine exposure, such as classifying participants as smokers, non-smokers, or passively exposed individuals. The selection of these thresholds is influenced by several factors, including the specific research question, the desired sensitivity and specificity of the classification, the biological matrix analyzed, and the characteristics of the study population.

For instance, a cutoff value of approximately 10-15 ng/mL of cotinine in urine is often used to distinguish between active smokers and non-smokers (including those with passive exposure) in general population studies. However, for research specifically investigating low-level passive exposure, a much lower cutoff might be employed to accurately identify individuals exposed to even small amounts of secondhand smoke. Conversely, studies focusing on heavy smokers might use higher cutoffs.

Factors such as genetic polymorphisms affecting nicotine metabolism (e.g., variations in the CYP2A6 enzyme, which is primarily responsible for nicotine metabolism to cotinine) can lead to significant inter-individual variability in cotinine levels, even for similar exposure levels. This variability necessitates careful consideration when setting cutoff values to ensure accurate classification within diverse cohorts. Furthermore, the time elapsed since the last exposure can influence cotinine concentrations, particularly for short-term exposure assessments. Therefore, research designs must account for these factors, often by using multiple biomarkers or by carefully defining the study population and exposure assessment periods to optimize the utility of cotinine cutoff values.

Compound Name Table:

this compound

Cotinine

Synthetic Chemistry and Derivatives of Cotinine

Synthetic Approaches for Cotinine (B1669453) and Cotinine Fumarate (B1241708)

The synthesis of cotinine, the primary metabolite of nicotine (B1678760), is a significant area of chemical research, largely due to its potential therapeutic applications and its use as a biomarker for tobacco exposure. The most common synthetic routes to cotinine start from its natural precursor, (S)-nicotine. One established method involves the oxidation of nicotine. This transformation can be achieved using various oxidizing agents. For instance, nicotine can be converted to cotinine in a multi-step process that may involve the formation of an intermediate like nicotine-Δ1'(5')-iminium ion, which is then subsequently oxidized.

Another approach to cotinine synthesis involves the use of potassium permanganate in the presence of a phase transfer catalyst. This method provides a direct oxidation of the pyrrolidine (B122466) ring of nicotine to the corresponding lactam, cotinine. The reaction conditions, such as temperature and reaction time, are crucial for optimizing the yield and purity of the final product.

Cotinine fumarate, a salt form of cotinine, was developed for potential use as an antidepressant under the brand name Scotine, although it was never marketed wikipedia.org. The preparation of this compound involves reacting cotinine with fumaric acid google.com. Typically, this acid-base reaction is carried out in a suitable solvent, such as ethanol. The cotinine free base is dissolved in the solvent, and a stoichiometric amount of fumaric acid is added. The salt then precipitates from the solution and can be isolated by filtration and purified by recrystallization google.com. The resulting this compound salt exhibits different physicochemical properties compared to the free base, such as improved stability and solubility, which can be advantageous for pharmaceutical formulations. A patent describes the preparation and purification of (-)-cotinine fumarate, highlighting its potential for therapeutic applications google.com.

Design and Synthesis of Cotinine Analogues and Derivatives for Research

The design and synthesis of cotinine analogues and derivatives are driven by the search for novel compounds with potential therapeutic value, particularly for central nervous system (CNS) disorders. Researchers have focused on modifying the core structure of cotinine to explore and enhance its pharmacological properties, such as neuroprotection.